molecular formula C14H23N3O2 B6062981 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide

Cat. No. B6062981
M. Wt: 265.35 g/mol
InChI Key: XCUTYEHGEOEAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide, also known as JWH-133, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies that have explored its chemical properties, mechanism of action, and potential medical uses.

Mechanism of Action

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that is involved in the regulation of many physiological processes, including pain sensation, mood, appetite, and immune function. Specifically, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide binds to the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated by the activation of the CB2 receptor and the subsequent modulation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide in laboratory experiments is its high potency and selectivity for the CB2 receptor, which allows for precise targeting of this receptor and the downstream signaling pathways that it regulates. However, one limitation of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.

Future Directions

There are many potential future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide and its therapeutic applications. Some possible areas of focus include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide.
2. Development of new formulations and delivery methods for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide that can improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as a treatment for other neurological disorders, such as Parkinson's disease and traumatic brain injury.
4. Exploration of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as an adjunct to existing treatments for neurological disorders, such as immunomodulatory therapies for multiple sclerosis.
5. Investigation of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as a treatment for other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB2 receptor make it a promising candidate for the development of new treatments for neurological disorders and other inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and explore its potential in a variety of clinical settings.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide involves the reaction of 3,5-dimethylpyrazole with trans-4-hydroxycyclohexylpropanoyl chloride in the presence of a base catalyst. This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide, which can be purified and isolated using standard laboratory techniques.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis, Huntington's disease, and Alzheimer's disease. Research has shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has anti-inflammatory and neuroprotective properties, which make it a promising candidate for the development of new treatments for these conditions.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(4-hydroxycyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-9-8-10(2)17(16-9)11(3)14(19)15-12-4-6-13(18)7-5-12/h8,11-13,18H,4-7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUTYEHGEOEAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide

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